molecular formula C10H8O3 B604728 4-Hydroxy-8-methyl-2H-chromen-2-one CAS No. 24631-83-2

4-Hydroxy-8-methyl-2H-chromen-2-one

Cat. No.: B604728
CAS No.: 24631-83-2
M. Wt: 176.17g/mol
InChI Key: SWTGXRICOTZSFY-UHFFFAOYSA-N
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Description

4-Hydroxy-8-methyl-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their aromatic properties and diverse biological activities. This compound, with the molecular formula C10H8O3, is characterized by a chromen-2-one core structure substituted with a hydroxy group at the 4-position and a methyl group at the 8-position .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-8-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method entails the condensation of phenols with β-keto esters in the presence of an acid catalyst. For instance, the reaction between resorcinol and ethyl acetoacetate in the presence of sulfuric acid can yield the desired compound . Another method involves the Williamson etherification reaction, where 4-hydroxy-2H-chromen-2-one reacts with alkyl halides in the presence of potassium carbonate in DMF .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Mechanochemical Pechmann condensation, which uses a high-speed ball mill mixer at room temperature under solvent-free conditions, is an example of an environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products:

Scientific Research Applications

4-Hydroxy-8-methyl-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 4-Hydroxy-8-methyl-2H-chromen-2-one is primarily due to its ability to interact with various molecular targets. For instance, it can inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, it can bind to proteins involved in blood coagulation, similar to other coumarin derivatives, leading to anticoagulant effects .

Properties

IUPAC Name

4-hydroxy-8-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-3-2-4-7-8(11)5-9(12)13-10(6)7/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTGXRICOTZSFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24631-83-2
Record name 4-hydroxy-8-methyl-2H-chromen-2-one
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the main focus of the research presented in the paper?

A1: The research primarily focuses on exploring the reactivity of (chlorocarbonyl) phenyl ketene with different nucleophiles like β-ketoamides and thiochromen-2-one. [] The goal is to synthesize novel heterocyclic compounds, potentially with biological activity, using a one-pot reaction strategy.

Q2: Why are one-pot reactions advantageous in organic synthesis?

A2: One-pot reactions are desirable in organic synthesis because they allow for multiple chemical transformations to occur in a single reaction vessel without the need for isolation and purification of intermediates. [] This approach can save time, reduce waste, and potentially increase overall yields.

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